4-Ethynyl-benzeneacetic Acid Ethyl Ester: A Foundational Precursor in Quantitative Glycomics
4-Ethynyl-benzeneacetic Acid Ethyl Ester: A Foundational Precursor in Quantitative Glycomics
Executive Summary
4-Ethynyl-benzeneacetic acid ethyl ester (CAS: 87356-23-8), also known as ethyl 2-(4-ethynylphenyl)acetate, is a highly specialized bifunctional organic compound[1]. While it possesses standard alkyne and ester reactivities, its primary significance in modern analytical chemistry and drug development lies in its role as the critical precursor for synthesizing 4-phenethylbenzohydrazide (P2GPN) [2].
P2GPN is a hydrophobic hydrazide reagent used to derivatize N-linked glycans. By tagging highly hydrophilic native glycans with this hydrophobic moiety, researchers can dramatically increase their ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS)[3]. Furthermore, the synthesis of P2GPN using stable isotopes (13C6) enables the INLIGHT™ (Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags) strategy, a gold-standard method for the relative quantification of glycans in biomarker discovery and biopharmaceutical characterization[4][5].
Physicochemical Profiling
Understanding the structural properties of 4-ethynyl-benzeneacetic acid ethyl ester is essential for predicting its behavior in cross-coupling reactions. The terminal alkyne provides a site for carbon-carbon bond formation, while the ethyl ester serves as a protected reactive site for subsequent conversion to a hydrazide[1][2].
| Property | Value |
| Chemical Name | 4-Ethynyl-benzeneacetic acid ethyl ester |
| Synonyms | Ethyl 2-(4-ethynylphenyl)acetate |
| CAS Registry Number | 87356-23-8 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Key Functional Groups | Terminal Alkyne (-C≡CH), Ethyl Ester (-COOCH₂CH₃) |
| Primary Application | Precursor for P2GPN glycan derivatization tags |
Synthesis of P2GPN Reagents
The synthesis of the P2GPN tag from 4-ethynyl-benzeneacetic acid ethyl ester is a masterclass in orthogonal reactivity. The methodology relies on selectively reacting the alkyne while preserving the ester.
Expert Insight: The Causality of the Synthetic Route
To enable relative quantification via MS, both a "Light" (12C) and "Heavy" (13C6) version of the tag must be synthesized[6]. Rather than attempting to source a prohibitively expensive 13C-labeled ethynyl ester, the isotopic label is introduced via commercially available 13C6-bromobenzene during a Sonogashira coupling[2]. The rigid triple bond is then reduced to provide a flexible ethyl linker, and the ester is converted to a hydrazide, which is the active moiety that reacts with the reducing end of glycans[2][7].
Step-by-Step Synthesis Protocol
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Sonogashira Coupling: Combine 4-ethynyl-benzeneacetic acid ethyl ester with bromobenzene (or 13C6-bromobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, and triethylamine. This yields a diphenylalkyne intermediate[2].
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Hydrogenation: Dissolve the intermediate in an appropriate solvent and reduce the alkyne to an alkane using hydrogen gas (H₂) over a Palladium on Carbon (Pd/C) catalyst. This step ensures the final tag has the necessary conformational flexibility[2].
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Hydrazinolysis: React the resulting ethyl ester intermediate with hydrazine monohydrate (NH₂NH₂·H₂O) at elevated temperatures. The hydrazine displaces the ethoxy group, forming the final 4-phenethylbenzohydrazide (P2GPN) reagent[2][3].
Synthesis of P2GPN from 4-ethynyl-benzeneacetic acid ethyl ester.
The INLIGHT™ Glycan Derivatization Workflow
Once synthesized, the P2GPN reagents are deployed in the INLIGHT™ strategy to quantify N-linked glycans cleaved from glycoproteins (e.g., monoclonal antibodies or plasma proteins)[4][5].
Expert Insight: Hydrazone Formation vs. Reductive Amination
Historically, glycans were labeled via reductive amination (e.g., with 2-AB), which requires toxic reducing agents like sodium cyanoborohydride (NaBH₃CN)[8]. These agents introduce high salt concentrations that severely suppress ESI-MS signals, necessitating tedious Solid Phase Extraction (SPE) cleanup steps that can cause sample loss[3]. By contrast, the P2GPN tag utilizes hydrazone formation . The hydrazide group reacts directly with the aldehyde at the reducing end of the glycan under mildly acidic conditions. This reaction is salt-free, allowing the derivatized glycans to be directly injected into the LC-MS system without prior cleanup, achieving >95% reaction efficiency[3][5].
Step-by-Step Derivatization Protocol
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Glycan Release: Cleave N-linked glycans from the target glycoprotein using PNGase F[5][9].
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Reagent Preparation: Immediately prior to use, prepare a 1 mg/mL solution of P2GPN (Light or Heavy) in a 75:25 (v/v) Methanol:Acetic Acid solution. Rationale: Acetic acid acts as a catalyst for hydrazone formation, while methanol ensures the hydrophobic P2GPN tag remains fully soluble[3][9].
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Labeling: Add 100 µL of the reagent solution to the lyophilized glycan sample[9].
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Incubation: Vortex, centrifuge, and incubate the mixture at 56°C for 3 hours[9].
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Drying: Lyophilize the samples to dryness in vacuo to remove the volatile methanol and acetic acid[9].
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Mixing & Analysis: Reconstitute the Light-labeled (Sample A) and Heavy-labeled (Sample B) glycans, mix them in a 1:1 ratio, and analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to ESI-MS[6][7].
The INLIGHT glycan derivatization and relative quantification workflow.
Quantitative Impact on Mass Spectrometry
Native glycans are highly hydrophilic, meaning they tend to remain in the interior of the electrospray droplet during ESI, leading to poor ionization[3]. The addition of the hydrophobic P2GPN tag (derived from 4-ethynyl-benzeneacetic acid ethyl ester) acts as a surfactant. It drives the derivatized glycan to the surface of the electrospray droplet, dramatically increasing the number of ions that enter the gas phase and reach the mass spectrometer[3][10].
Table: Impact of P2GPN Derivatization on Glycan Analysis
| Analytical Parameter | Native N-Linked Glycans | P2GPN-Derivatized Glycans | Mechanistic Driver |
| ESI Ion Abundance | Baseline (Low) | ~4-fold Increase [3] | Increased hydrophobicity drives surface activity in ESI droplets. |
| Reaction Efficiency | N/A | >95% [3][5] | Favorable thermodynamics of hydrazone formation. |
| Sample Prep Time | Variable | < 4 Hours [6][7] | Elimination of post-reaction SPE cleanup (salt-free reaction). |
| Analytical Variability | High (Run-to-Run) | < ±30% [6] | Multiplexing (Light/Heavy mixing) normalizes LC-MS fluctuations. |
| Quantification Method | Absolute (Label-free) | Relative (Isotopic) [7] | Exact mass difference of 6.0201 Da distinguishes sample origins. |
References
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[1] Molaid. ethyl 2-(4-ethynylphenyl)acetate - CAS 87356-23-8. Available at:
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[2] Walker, S.H., et al. (2010). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at:
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[6] Walker, S.H., et al. (2011). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-Linked Glycans by Electrospray Ionization Mass Spectrometry. ACS Publications. Available at:
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[7] Walker, S.H., et al. (2010). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry. PMC. Available at:
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[10] ResearchGate. (2025). Isotope-coded hydrazide tags for MALDI-MS based quantitative glycomics. Available at:
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[9] PMC. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans. Available at:
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[3] PMC. (2010). Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry. Available at:
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[4] PMC. Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT): A Novel Glycan Relative Quantification Strategy. Available at:
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[5] PMC. (2020). Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™. Available at:
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[8] PMC. (2023). High-throughput Quantitative Glycomics Enabled by 12-plex Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags. Available at:
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- 4. Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT): A Novel Glycan Relative Quantification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Quantitative Glycomics Enabled by 12-plex Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
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